
Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of sulfur and nitrogen atoms in the ring structure imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of the thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Carboxylic acids.
Applications De Recherche Scientifique
Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the development of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate can be compared with other thiadiazole derivatives, such as:
- Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues
Uniqueness:
- This compound has a unique propyl group that can influence its chemical reactivity and biological activity.
- Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate has a cyclopropyl group, which can impart different steric and electronic properties.
- 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues contain an oxadiazole ring, which can lead to different biological activities compared to thiadiazole derivatives.
These comparisons highlight the structural diversity and potential for varied applications of thiadiazole derivatives in scientific research and industry.
Propriétés
Formule moléculaire |
C8H12N2O2S |
|---|---|
Poids moléculaire |
200.26 g/mol |
Nom IUPAC |
ethyl 5-propyl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-3-5-6-9-10-7(13-6)8(11)12-4-2/h3-5H2,1-2H3 |
Clé InChI |
YPWQNDVVBKTHCU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN=C(S1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



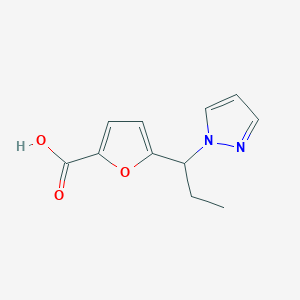
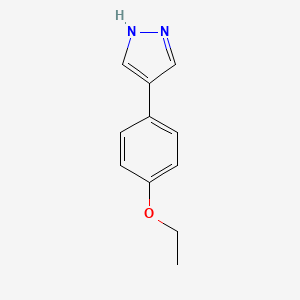
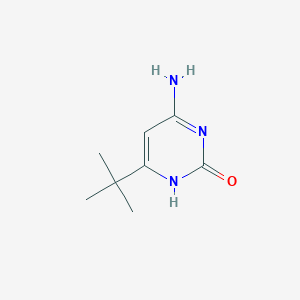

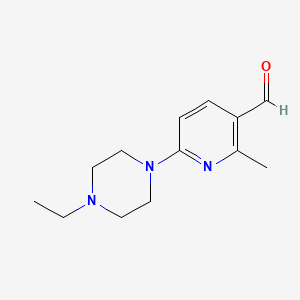
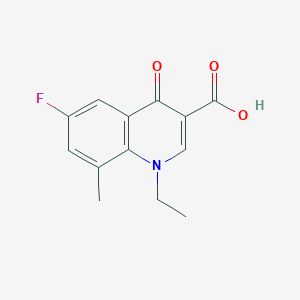
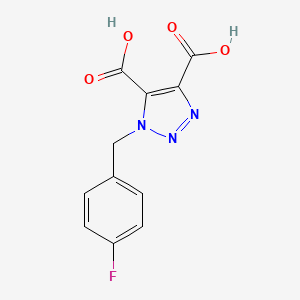


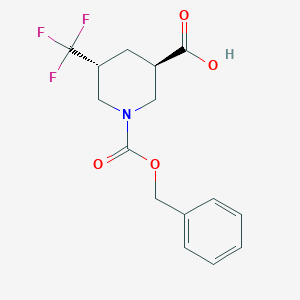
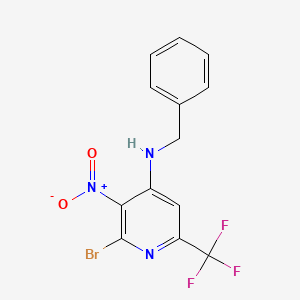
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
![2-(2-Carboxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B15059167.png)
